molecular formula C15H15N3O B11551589 6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B11551589
M. Wt: 253.30 g/mol
InChI Key: QGBYDNIXTOXVOR-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-2-phenylpyrazole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, including those involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-ol is unique due to its specific functional groups and their positions on the fused ring system.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

6-ethyl-5-methyl-2-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C15H15N3O/c1-3-12-10(2)16-14-9-13(17-18(14)15(12)19)11-7-5-4-6-8-11/h4-9,17H,3H2,1-2H3

InChI Key

QGBYDNIXTOXVOR-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C=C(NN2C1=O)C3=CC=CC=C3)C

solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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